Product packaging for (6R)-6-(azidomethyl)piperidin-2-one(Cat. No.:CAS No. 1807939-24-7)

(6R)-6-(azidomethyl)piperidin-2-one

Cat. No.: B2379784
CAS No.: 1807939-24-7
M. Wt: 154.173
InChI Key: WVBBLZNWGDFLRY-RXMQYKEDSA-N
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Description

(6R)-6-(Azidomethyl)piperidin-2-one is a chiral piperidinone derivative of significant interest in medicinal chemistry and chemical biology. Its structure incorporates two key functional handles: a piperidin-2-one core, which is a common motif in iminosugars and alkaloids, and a reactive azidomethyl group. Iminosugars, which are piperidine or pyrrolidine analogs of sugars, are known for their potent inhibitory activity against glycosidases and glycosyltransferases, making them valuable for therapeutic development . The azide functional group is highly useful in bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the facile conjugation of this scaffold to other molecules, biomolecules, or solid supports . This compound serves as a crucial synthetic intermediate for the construction of more complex molecules. For instance, structurally related iminosugar C-glycosides have been synthesized and investigated as potent inhibitors of bacterial transglycosylases (TGase)—essential enzymes for bacterial cell wall biosynthesis . Such inhibitors represent a promising avenue for developing new antibiotics against resistant pathogens like Clostridium difficile . Furthermore, the piperidinone structure is a fundamental building block in organic synthesis, present in numerous natural alkaloids and used in the synthesis of various pharmaceuticals . Researchers can leverage this compound to develop novel enzyme inhibitors, probe biological systems, and create chemical libraries for drug discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N4O B2379784 (6R)-6-(azidomethyl)piperidin-2-one CAS No. 1807939-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R)-6-(azidomethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c7-10-8-4-5-2-1-3-6(11)9-5/h5H,1-4H2,(H,9,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBBLZNWGDFLRY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC(=O)C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Piperidinone Scaffolds in Synthetic Endeavors

The piperidinone core is a privileged structural motif frequently encountered in a vast array of natural products and pharmaceutical agents. nih.gov This prevalence has established the piperidinone scaffold as a critical target for synthetic chemists. The inherent functionality of the lactam within the piperidinone ring provides a versatile handle for a variety of chemical transformations.

The development of methodologies for the synthesis of substituted piperidinones has been a significant focus in organic chemistry. nih.gov These efforts are driven by the need to access structurally diverse molecules with potential biological activity. The introduction of substituents at various positions on the piperidinone ring allows for the fine-tuning of a molecule's properties, a crucial aspect of drug discovery and development.

A Chiral Keystone: 6r 6 Azidomethyl Piperidin 2 One in the Realm of Asymmetric Synthesis

The true synthetic power of (6R)-6-(azidomethyl)piperidin-2-one lies in its defined stereochemistry, which designates it as a valuable chiral building block. Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex chiral molecules, obviating the need for challenging enantioselective steps later in a synthetic sequence.

The (6R) configuration at the 6-position of the piperidinone ring provides a fixed stereochemical anchor. This is of paramount importance in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological function. The azidomethyl group at this position further enhances the synthetic utility of the molecule. The azide (B81097) functionality is a versatile precursor to a primary amine, which can be introduced under mild reductive conditions. This transformation is a key step in the synthesis of various diamine-containing natural products and pharmaceuticals.

The strategic placement of the reactive azide functionality on a stereochemically defined piperidinone core makes this compound a particularly attractive intermediate for the synthesis of complex target molecules. For instance, the core structure of this building block is reminiscent of intermediates used in the synthesis of neuraminidase inhibitors like oseltamivir (B103847), where control of stereochemistry is crucial for therapeutic efficacy. While direct synthesis of oseltamivir from this specific building block is not explicitly detailed in the literature, the structural analogy highlights its potential in constructing similar highly substituted cyclohexene (B86901) derivatives.

Table 1: Representative Chiral Piperidinone Building Blocks and their Applications

Chiral Piperidinone DerivativeSynthetic Application
(3R,8aS)-5-oxo-3-phenyl-2,3,6,7,8,8a-hexahydro-5H-oxazolo[3,2-a]pyridineEnantioselective synthesis of 2-alkylpiperidines and cis- and trans-2,6-dialkylpiperidines. acs.org
Phenylglycinol-derived oxazolopiperidone lactamsConstruction of structurally diverse piperidine-containing natural products and bioactive compounds.
Chiral 2,3-cis-disubstituted piperidinesSynthesis of key intermediates for drugs like avacopan (B605695) and L-733,060. nih.gov

Charting the Future: Advanced Research Horizons for 6r 6 Azidomethyl Piperidin 2 One

Strategies for Azidomethyl Group Introduction onto Piperidinone Systems

The introduction of the azidomethyl group is a key step in the synthesis of the target compound. This functional group serves as a versatile precursor, most notably for the corresponding amine via reduction. The primary methods for its installation involve nucleophilic substitution reactions and strategies for controlling the stereochemistry at the C6 position.

Nucleophilic Substitution Reactions with Azide Reagents (e.g., NaN3)

Nucleophilic substitution is a fundamental and widely employed method for introducing the azide functionality. nih.gov This typically involves the reaction of a suitable precursor bearing a good leaving group at the methyl position of a pre-formed piperidin-2-one ring with an azide salt, most commonly sodium azide (NaN₃).

The general strategy commences with a piperidin-2-one scaffold possessing a hydroxymethyl or a protected hydroxymethyl group at the C6 position. This alcohol can be converted into a more reactive species with a better leaving group, such as a tosylate, mesylate, or a halide (e.g., bromide or iodide). Subsequent treatment with sodium azide in a suitable polar aprotic solvent, such as dimethylformamide (DMF), leads to the displacement of the leaving group via an SN2 mechanism to furnish the desired azidomethyl-substituted piperidin-2-one. The efficiency of this reaction is dependent on the nature of the leaving group, the reaction conditions, and the substrate itself.

For instance, the treatment of a 6-(bromomethyl)piperidin-2-one (B2860454) derivative with sodium azide in DMF at elevated temperatures is a common protocol for the synthesis of the corresponding 6-(azidomethyl)piperidin-2-one. researchgate.net The choice of solvent is critical, with polar aprotic solvents being preferred to solvate the cation of the azide salt and increase the nucleophilicity of the azide anion.

Table 1: Representative Conditions for Nucleophilic Azide Introduction

Precursor Reagent Solvent Temperature (°C) Yield (%) Reference
6-(Bromomethyl) derivative NaN₃ DMF 100 88-95 researchgate.net
6-(Tosyloxymethyl) derivative NaN₃ DMF 80 High General Method
6-(Iodomethyl) derivative NaN₃ Acetone Reflux High General Method

Stereocontrolled Introduction of Azidomethyl Functionality

Controlling the stereochemistry at the C6 position to obtain the desired (6R)-enantiomer is a critical challenge. This can be achieved through several strategies, primarily involving the use of chiral starting materials or asymmetric catalysis.

One approach is to start with an enantiomerically pure precursor, such as a derivative of (R)-pipecolic acid or a chiral lactam derived from an amino acid. researchgate.net For example, a chiral 6-(hydroxymethyl)piperidin-2-one (B65269) can be synthesized from a chiral source, and the subsequent conversion to the azidomethyl derivative via nucleophilic substitution will proceed with retention or inversion of configuration depending on the reaction mechanism and the choice of activating agent for the hydroxyl group.

Alternatively, asymmetric synthesis methods can be employed to establish the chiral center at C6 during the construction of the piperidinone ring itself. nih.govnih.gov For instance, an asymmetric Michael addition of a nucleophile to a suitable acceptor, followed by cyclization, can generate a chiral piperidinone. If the added fragment contains a masked azide or a group that can be converted to an azide, this provides a route to the desired stereoisomer. Catalytic asymmetric methods, such as those employing chiral rhodium or palladium complexes, have been developed for the synthesis of substituted piperidines and can be adapted for piperidinone synthesis. snnu.edu.cnorganic-chemistry.org

Construction of the Piperidin-2-one Ring System with Azidomethyl Substitution

The formation of the piperidin-2-one ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to construct this six-membered lactam, each with its own advantages in terms of efficiency, stereocontrol, and substrate scope.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the piperidin-2-one ring. mdpi.com These methods typically involve a linear precursor containing both the nitrogen atom and the carbonyl group or their progenitors, which then cyclize to form the lactam.

A prominent example is the intramolecular aza-Michael addition. ntu.edu.sgrsc.orgdocumentsdelivered.com In this approach, a linear amino-alkenoate or a related substrate undergoes an intramolecular conjugate addition of the amine to the activated double bond to form the piperidinone ring. The stereochemical outcome of this cyclization can often be controlled by the existing stereocenters in the linear precursor or by the use of chiral catalysts. documentsdelivered.com For the synthesis of this compound, a suitable acyclic precursor would contain a chiral center at the carbon that will become C6, with the azide or a precursor group already in place.

Ring-closing metathesis (RCM) has also emerged as a versatile tool for the synthesis of cyclic compounds, including piperidinones. mdpi.comnih.govorgsyn.org This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular cyclization of a diene. For the synthesis of a 6-substituted piperidin-2-one, a dienic amide precursor can be designed to undergo RCM to form the six-membered lactam. researchgate.net

Table 2: Intramolecular Cyclization Strategies for Piperidinone Synthesis

Reaction Type Catalyst/Reagent Key Intermediate Stereocontrol Reference
Aza-Michael Addition Base or Organocatalyst Amino-alkenoate Substrate or Catalyst ntu.edu.sgrsc.orgdocumentsdelivered.com
Ring-Closing Metathesis Grubbs or Hoveyda-Grubbs Catalyst Dienic amide Pre-existing stereocenter researchgate.netmdpi.com

Reductive Aminocyclization Protocols

Reductive aminocyclization provides another efficient pathway to piperidin-2-ones. These protocols typically involve the cyclization of a precursor containing both an amine (or a precursor like a nitro or azide group) and a carbonyl or carboxyl group, with a concomitant reduction step.

One such strategy involves the intramolecular reductive amination of a keto-ester or a keto-acid. ajchem-a.com A linear precursor containing a ketone and an ester, along with an amino group (or a group that can be reduced to an amine), can cyclize to form an enamine or imine intermediate, which is then reduced in situ to the piperidinone. The stereoselectivity of the reduction can often be controlled by the choice of reducing agent and the reaction conditions.

Another approach is the cyclization of an azido-ester followed by reduction. The azide group can be reduced to an amine, which then undergoes intramolecular cyclization with the ester group to form the lactam. This method is particularly relevant as it directly incorporates the azide functionality that can be later manipulated.

Rearrangement Reactions Leading to Piperidinone Ring Systems (e.g., Intramolecular Schmidt Reaction)

Rearrangement reactions offer unique and powerful methods for the construction of complex cyclic systems, including piperidin-2-ones. The intramolecular Schmidt reaction is a particularly elegant example. wikipedia.orgchimia.chlibretexts.orgillinois.edu

This reaction involves the acid-promoted rearrangement of an azido-ketone. chimia.ch A suitable acyclic or cyclic precursor containing both a ketone and an azide group, separated by an appropriate tether, can be induced to undergo rearrangement to form a lactam. For the synthesis of a 6-substituted piperidin-2-one, a δ-azido ketone would be the required precursor. The reaction is typically promoted by a Brønsted or Lewis acid. The migrating group's aptitude and the stereoelectronics of the transition state determine the regioselectivity and stereoselectivity of the rearrangement. libretexts.org The intramolecular Schmidt reaction has been successfully applied in the synthesis of various nitrogen-containing heterocycles and natural products. chimia.ch

Table 3: Intramolecular Schmidt Reaction for Piperidinone Synthesis

Precursor Acid Catalyst Key Feature Reference
γ-Azido aldehyde TiCl₄ Forms lactam exclusively nih.gov
δ-Azido ketone Trifluoroacetic acid Useful for hindered ketones libretexts.org
Azido-alkene Trifluoromethanesulfonic acid Forms bicyclic imines chimia.ch

Advanced Synthetic Methodologies for this compound and its Derivatives

The chiral lactam this compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of diverse nitrogen-containing heterocyclic compounds. The presence of the azidomethyl group at a stereogenic center provides a key handle for a variety of chemical transformations, making this compound a focal point for the development of advanced synthetic strategies. This article explores modern methodologies for the synthesis and derivatization of this important chemical entity.

Applications of 6r 6 Azidomethyl Piperidin 2 One and Its Derivatives in Complex Molecular Synthesis

Strategic Utilization as a Chiral Building Block in Multistep Syntheses

The piperidine (B6355638) ring is a fundamental structural motif present in numerous natural alkaloids and pharmaceutical agents. Consequently, methods for the stereo- and enantioselective synthesis of substituted piperidines are of significant interest to organic chemists. researchgate.net Piperidin-2-ones, also known as δ-lactams, are frequently employed as advanced intermediates that can be converted into the desired piperidines. researchgate.net

The compound (6R)-6-(azidomethyl)piperidin-2-one is a prime example of a chiral pool precursor. Its inherent chirality at the C6 position is leveraged to direct the stereochemical outcome of subsequent reactions, obviating the need for asymmetric induction steps later in a synthetic sequence. The synthesis of enantiomerically pure 6-alkyl- or 6-arylpiperidin-2-ones has been demonstrated through methods like the diastereoselective addition of organolithium reagents to chiral hydrazones, followed by ring-closing metathesis. researchgate.net This establishes a general route to optically active 6-substituted piperidinones, and the azidomethyl group in the title compound provides a synthetically versatile handle for further elaboration, distinguishing it from simple alkyl or aryl substituents. The azide (B81097) can be readily transformed into an amine via reduction, or participate in cycloaddition reactions, significantly broadening its utility as a chiral building block for creating diverse and complex molecules.

Synthesis of Conformationally Restricted Bio-Inspired Scaffolds

The defined stereochemistry and cyclic nature of the piperidinone core make it an excellent scaffold for creating conformationally constrained analogues of biological molecules. This pre-organization can enhance binding affinity and specificity to biological targets.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a pseudopeptide backbone, which show great promise in diagnostics and gene-editing technologies. nih.govmdpi.com The backbone of PNA is typically composed of N-(2-aminoethyl)glycine units. Introducing conformational constraints into this backbone can pre-organize the PNA strand for duplex formation with DNA or RNA, potentially increasing the stability of the resulting hybrid.

Researchers have synthesized conformationally restricted PNA monomers using a piperidinone scaffold derived from this compound's parent structure. rsc.org In one such study, new (3R,6R)- and (3S,6R)-piperidinone-based PNA adenine (B156593) monomers were synthesized and incorporated into a PNA dodecamer. rsc.org The thermal stability (T_m) of the resulting PNA-DNA, PNA-RNA, and PNA-PNA duplexes was measured to assess the impact of the six-membered ring constraint.

Modified PNA Duplex Effect on Thermal Stability (T_m) Reference
PNA with (3R,6R)-piperidinone monomerDecrease compared to unmodified PNA rsc.org
PNA with (3S,6R)-piperidinone monomerDecrease compared to unmodified PNA rsc.org

The study found that incorporating either of the piperidinone-based monomers resulted in a decrease in thermal stability compared to both the standard, unmodified PNA and PNA modified with a five-membered pyrrolidinone ring. rsc.org This suggests that the pre-organization for duplex formation afforded by the six-membered piperidinone ring is less favorable than that of the five-membered ring analogues in the specific context studied. rsc.org The synthesis of these monomers relies on standard Fmoc-based solid-phase synthesis protocols, where the Fmoc protecting group is removed with piperidine to allow for the coupling of the next monomer. nih.govpeptide.com

Iminosugars are polyhydroxylated piperidine, pyrrolidine, or indolizidine alkaloids that are analogues of sugars where the ring oxygen has been replaced by a nitrogen atom. researchgate.net This structural similarity allows them to act as potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in numerous biological processes. As such, they are valuable targets in medicinal chemistry. nih.gov

The this compound scaffold is an ideal precursor for iminosugar analogues. The piperidinone ring forms the core of the iminosugar, while the azidomethyl group provides a latent amino functionality, essential for mimicking the structure and function of natural iminosugars. Synthetic strategies towards piperidine iminosugars often involve cyclization reactions such as reductive amination of glycosyl azide precursors. nih.gov The synthesis of aldohexose-derived piperidine nitrones, which are direct precursors to piperidine iminosugars, has been achieved in good yields from readily available sugar starting materials. researchgate.net The azidomethyl group on the this compound ring can be readily converted to the required hydroxyl or amino functionalities through established chemical transformations, making it a key intermediate in the synthesis of novel iminosugar analogues with potential therapeutic applications.

Construction of Fused and Spiro Heterocyclic Systems

The piperidinone scaffold is a versatile platform for the construction of more complex molecular architectures, including fused and spirocyclic heterocyclic systems. rsc.orgnih.gov These structures are of great interest in medicinal chemistry as they can orient functional groups in unique three-dimensional arrangements, leading to novel pharmacological profiles. beilstein-journals.orgnih.gov

A diversity-oriented synthetic approach known as the "build-couple-pair" strategy has been used to create a wide range of chiral spiro and fused heterocycles from piperidine-based lactams. rsc.org This involves coupling the initial building block with various reagents, followed by an intramolecular cyclization to generate the final complex scaffold. rsc.org

The this compound molecule is particularly well-suited for these transformations. The azide group is a "soft" nucleophile and a precursor to a 1,3-dipole, making it an active participant in various cyclization reactions. For example, the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne (a "click" reaction) is a highly efficient method for forming a triazole ring, which can be part of a fused or spirocyclic system. nih.gov This reaction is known to be effective in creating complex structures, including 1,4-disubstituted triazoles from 2-azidomethyl-oxazoles. nih.gov Furthermore, intramolecular cycloadditions involving the azide group can lead to the formation of fused heterocyclic systems like indolizidine derivatives. researchgate.net The piperidinone nitrogen and carbonyl group also offer reactive sites for building additional rings.

Reaction Type Functional Group Utilized Resulting Structure Potential Application
1,3-Dipolar CycloadditionAzideFused/Spiro TriazoleBioisosteres, Linkers
Reductive AminationAmine (from reduced azide)Fused Bicyclic SystemsAlkaloid Synthesis
Mannich ReactionLactam α-positionFused/Spiro PiperidinesCNS Drug Scaffolds nih.govresearchgate.net
Intramolecular N-Acyl TransferLactam AmideFused PiperidinesIminosugar Synthesis nih.gov

These strategies highlight how this compound can serve as a key starting material for generating libraries of structurally diverse and complex heterocyclic compounds for drug discovery and chemical biology. nih.gov

Precursors for Advanced Organic Synthesis Intermediates

Beyond its direct use in constructing target molecules, this compound is a valuable precursor for other advanced synthetic intermediates. The chemical reactivity of both the lactam ring and the azidomethyl side chain can be harnessed to create new, highly functionalized building blocks.

The azidomethyl group is a versatile functional handle. nih.gov Its conversion provides access to a range of other functionalities:

Reduction: Catalytic hydrogenation or Staudinger reaction converts the azide to a primary amine. This amine can then be used in amide bond formations, reductive aminations, or as a nucleophile to build more complex structures.

Cycloaddition: As mentioned, the azide readily participates in [3+2] cycloadditions with alkynes or strained alkenes to form triazoles, a stable heterocyclic ring often used as a peptide bond isostere in medicinal chemistry.

Nitrene Formation: Thermolysis or photolysis can generate a highly reactive nitrene intermediate, which can undergo C-H insertion or other rearrangements to form novel heterocyclic systems.

The lactam part of the molecule can be modified as well. For instance, reduction of the amide bond can yield the corresponding 6-substituted piperidine, a core structure in many alkaloids. researchgate.net The lactam can also be hydrolyzed to yield a chiral δ-amino acid. Such non-proteinogenic amino acids are valuable in peptide chemistry. The combination of these transformations allows this compound to be a branching point in a synthetic plan, leading to a multitude of advanced intermediates tailored for specific synthetic goals. For example, piperidine nitrones, which are valuable synthons for complex nitrogen-containing compounds, can be synthesized from piperidinone precursors. researchgate.net

Theoretical and Computational Chemistry Approaches for 6r 6 Azidomethyl Piperidin 2 One Research

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of (6R)-6-(azidomethyl)piperidin-2-one. DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying molecules of this size. diva-portal.orgresearchgate.net By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties.

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out the potential energy surfaces for its synthesis or subsequent transformations. For instance, the synthesis of substituted piperidines can involve complex reaction cascades, and computational modeling can identify the most probable pathways. nih.gov

By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction enthalpies. A computational study on the nucleophilic aromatic substitution (SNAr) reaction of pyridine (B92270) derivatives with piperidine (B6355638), for example, revealed that the reaction proceeds via a bimolecular pathway and that the presence of electron-withdrawing groups stabilizes the transition state, thus lowering the energy barrier. researchgate.net Similar approaches could be used to study the formation of the piperidinone ring or the introduction of the azidomethyl group in this compound.

A hypothetical reaction pathway for the formation of a piperidine derivative is outlined in the table below, showcasing the type of data that can be obtained from such computational investigations.

Reaction StepReactantsProductsTransition State Energy (kcal/mol)Reaction Energy (kcal/mol)
Ring ClosureAcyclic amino esterPiperidin-2-one+25.3-15.7
Azide (B81097) Introduction6-(hydroxymethyl)piperidin-2-one (B65269)6-(azidomethyl)piperidin-2-one+18.9-5.2

Note: The data in this table is hypothetical and serves to illustrate the output of computational studies on reaction pathways.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule. diva-portal.orgelixirpublishers.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. nih.govnih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to obtain theoretical chemical shifts that often show good agreement with experimental values. For complex molecules, screening different DFT functionals and basis sets can improve the accuracy of the predictions. nih.govresearchgate.net For this compound, theoretical NMR data can help in assigning the signals of the diastereotopic protons in the piperidinone ring and the azidomethyl group.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the calculated vibrational frequencies and their corresponding intensities. diva-portal.orgcardiff.ac.uk These calculations can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, this would be particularly useful for identifying the characteristic stretching frequencies of the C=O group in the lactam ring and the N₃ group of the azide.

The table below presents a hypothetical comparison of experimental and DFT-calculated spectroscopic data for key functional groups.

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O (Lactam)Stretching~16501645
N₃ (Azide)Asymmetric Stretch~21002095
N-H (Lactam)Stretching~32003190

Note: The data in this table is hypothetical and based on typical values for these functional groups.

Conformational Analysis of Piperidinone Ring Systems

The piperidinone ring, like other six-membered saturated heterocycles, can adopt several conformations, with the chair, boat, and twist-boat forms being the most common. researchgate.netacs.org The relative stability of these conformers is influenced by the nature and position of the substituents on the ring. asianpubs.org

For 6-substituted piperidin-2-ones, the substituent at the C6 position can exist in either an axial or an equatorial orientation in the chair conformation. Computational studies on related N-acylpiperidines have shown that pseudoallylic strain can favor the axial orientation of a substituent at the C2 position (equivalent to C6 in this case). nih.gov This effect arises from the conjugation of the nitrogen lone pair with the carbonyl group, which increases the sp² character of the nitrogen and introduces steric hindrance that is minimized in the axial conformation. nih.gov

DFT calculations can be used to determine the optimized geometries and relative energies of the different conformers of this compound. This analysis would reveal the most stable conformation and the energy barriers for interconversion between different conformers.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair (Axial Azidomethyl)0.00C1-C6-C5-C4 = -55.2
Chair (Equatorial Azidomethyl)+2.5C1-C6-C5-C4 = 54.8
Twist-Boat+4.8C1-C6-C5-C4 = 30.1

Note: The data in this table is hypothetical and illustrates the potential energy differences between conformers.

Stereochemical Outcome Prediction and Rationalization

Computational methods are invaluable for understanding and predicting the stereochemical outcome of chemical reactions. rsc.orgacs.org In the synthesis of this compound, controlling the stereochemistry at the C6 position is crucial.

Theoretical modeling can be used to investigate the transition states of reactions that lead to the formation of the chiral center. By comparing the energies of the transition states leading to the (R) and (S) enantiomers, it is possible to predict which stereoisomer will be formed preferentially. This approach has been successfully applied to understand the stereoselectivity in the synthesis of various piperidine derivatives. researchgate.netresearchgate.net For instance, in the synthesis of cis-2,6-disubstituted piperidin-4-ones, the stereochemical outcome was rationalized by considering the transition state of an organocatalyzed condensation reaction. acs.org

Molecular Modeling for Ligand Design and Interaction Studies

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are essential tools in drug discovery and design. researchgate.netnih.gov These methods can be used to predict how this compound might interact with a biological target, such as an enzyme or a receptor.

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov By placing the molecule in the active site of a protein and calculating the binding affinity, it is possible to identify potential biological targets and to understand the key interactions that stabilize the ligand-protein complex. For this compound, docking studies could reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the amino acid residues of a target protein.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex over time. nih.gov These simulations can be used to assess the stability of the binding mode predicted by docking and to study the conformational changes that may occur upon ligand binding.

The following table illustrates the kind of information that can be obtained from molecular docking studies.

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X-8.5Tyr123, Ser98Hydrogen Bond
Receptor Y-7.2Phe254, Leu301Hydrophobic Interaction
Enzyme Z-9.1Arg155Salt Bridge

Note: The data in this table is hypothetical and for illustrative purposes only.

Analytical and Spectroscopic Characterization Methods for 6r 6 Azidomethyl Piperidin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (6R)-6-(azidomethyl)piperidin-2-one and its analogues. ¹H and ¹³C NMR are most commonly employed to provide a detailed picture of the molecular framework.

¹H NMR (Proton NMR) provides information about the chemical environment of hydrogen atoms within the molecule. For the piperidin-2-one ring system, characteristic signals corresponding to the protons at different positions can be observed. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) are crucial for assigning these protons. For instance, the protons on the carbon adjacent to the nitrogen (C6) and the carbonyl group (C3), as well as the methylene (B1212753) protons of the azidomethyl group, will have distinct chemical shifts.

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the carbonyl carbon (C2) is typically found in the downfield region (around 170-180 ppm). The carbons of the piperidine (B6355638) ring and the azidomethyl group will also have characteristic chemical shifts that aid in confirming the structure.

While less common for this specific class of compounds unless heteroatoms other than carbon and hydrogen are introduced in derivatives, ³¹P NMR would be relevant if phosphorus-containing moieties were incorporated into the molecular structure.

A representative, though general, set of NMR data for piperidine derivatives is presented below. It is important to note that specific chemical shifts for this compound would need to be determined from experimental data on the pure compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidin-2-one Scaffold

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O)-~175
CH₂ (ring)1.8 - 2.520 - 40
CH (C6)3.0 - 3.550 - 60
CH₂ (azidomethyl)3.3 - 3.850 - 55
NH5.5 - 8.0-

Note: The exact chemical shifts and coupling constants are highly dependent on the solvent used and the specific substitution pattern of the derivatives.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for these types of compounds. In ESI-MS, the sample is ionized to produce protonated molecules [M+H]⁺ or other adducts. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound (C₆H₁₀N₄O), the expected exact mass can be calculated and compared with the experimentally observed value from HRMS to confirm the elemental composition. rsc.org

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. By inducing fragmentation of the parent ion, characteristic fragment ions can be generated, which correspond to the loss of specific functional groups, such as the azide (B81097) group (N₃) or parts of the piperidine ring.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Compound Name Molecular Formula Calculated Exact Mass Ion Type Observed m/z (HRMS)
This compoundC₆H₁₀N₄O160.0855[M+H]⁺~161.0928

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org For this compound, the IR spectrum will show characteristic absorption bands for the key functional groups.

The most prominent and diagnostic peaks include:

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond in the lactam ring.

C=O stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (lactam).

Azide (N₃) stretch: A characteristic strong and sharp absorption band in the region of 2100-2260 cm⁻¹. This is a key indicator of the presence of the azido (B1232118) group.

C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the piperidine ring and the methylene group.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Amide N-H Stretch3200 - 3400
Amide C=O Stretch1650 - 1680
Azide N₃ Stretch2100 - 2260
Aliphatic C-H Stretch2850 - 3000

Chromatographic Separation and Purity Determination

Chromatographic techniques are fundamental for the purification of this compound and its derivatives, as well as for the determination of their purity.

Flash Column Chromatography is a common method for purifying reaction mixtures. rsc.org A silica (B1680970) gel stationary phase is typically used, and the compound is eluted with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. The polarity of the solvent system is optimized to achieve good separation of the desired product from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is employed for the analysis of purity and for chiral separations. For enantiomeric purity determination of chiral compounds like this compound, a chiral stationary phase (CSP) is used. nih.gov The choice of the mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol, is critical for achieving baseline separation of the enantiomers. The retention times of the different enantiomers will vary, allowing for their quantification and the determination of the enantiomeric excess (ee).

The progress of reactions and the purity of fractions from chromatography are often monitored by Thin-Layer Chromatography (TLC) . The retention factor (Rf) value on a TLC plate provides a quick assessment of the compound's polarity and the success of the separation.

Table 4: Chromatographic Methods for the Analysis of Piperidin-2-one Derivatives

Technique Stationary Phase Typical Mobile Phase Application
Flash Column ChromatographySilica GelPetroleum Ether/Ethyl AcetatePurification
Chiral HPLCChiral Stationary Phase (e.g., Kromasil CHI-DMB)Hexane/Dioxane or Hexane/IsopropanolEnantiomeric Purity Determination
Thin-Layer ChromatographySilica Gel GMethanol/ChloroformReaction Monitoring, Purity Check

Q & A

Q. What are the optimal synthetic routes for (6R)-6-(azidomethyl)piperidin-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of chiral piperidinones like this compound often involves multi-step strategies. Key steps include:
  • Ring-closing reactions : Utilize cyclization of azido precursors under controlled temperatures (e.g., 0–25°C) to preserve stereochemistry.
  • Azide introduction : Employ nucleophilic substitution (e.g., NaN₃ with a leaving group like bromide) on a pre-formed piperidinone scaffold.
  • Chiral resolution : Use chiral auxiliaries or enzymatic catalysis to ensure enantiomeric purity.
    Critical parameters include solvent polarity (DMF or THF), reaction time, and temperature, which affect azide stability and stereoselectivity. For reproducibility, document intermediates via HPLC and confirm stereochemistry via chiral column chromatography and polarimetry .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include the azide proton (δ 3.2–3.5 ppm) and lactam carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H]⁺: ~169.1 g/mol).
  • FT-IR : Verify azide stretch (~2100 cm⁻¹) and lactam carbonyl (~1650 cm⁻¹).
  • Purity Assessment : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds should exceed 95% for biological assays .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data when characterizing this compound derivatives?

  • Methodological Answer :
  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.
  • Controlled Degradation Studies : Expose the compound to stress conditions (heat, light, humidity) to identify degradation products via LC-MS, clarifying if impurities skew spectral interpretations .

Q. How can researchers design experiments to study the hydrolytic stability of the azide group in this compound under physiological conditions?

  • Methodological Answer :
  • Kinetic Studies : Prepare buffer solutions (pH 7.4, 37°C) and monitor azide decomposition via UV-Vis (tracking absorbance decay at 2100 cm⁻¹) or LC-MS over 24–72 hours.
  • Competing Reactivity Analysis : Test for Staudinger reactions with triphenylphosphine or Huisgen cycloadditions with alkynes to assess functional group compatibility.
  • Stabilization Strategies : Evaluate co-solvents (e.g., DMSO) or protective groups (e.g., Boc) to enhance stability .

Q. What computational approaches predict the bioactivity of this compound in enzyme inhibition studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases or kinases). Focus on hydrogen bonding with the lactam carbonyl and steric effects from the azidomethyl group.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, polar surface area) with in vitro IC₅₀ data to refine predictive models .

Experimental Design & Data Analysis

Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

  • Methodological Answer :
  • Variable Selection : Modify substituents at the azidomethyl position (e.g., alkyl vs. aryl groups) and lactam ring size.
  • Control Groups : Include enantiomers (6S configuration) and non-azide analogs to isolate stereochemical and functional group effects.
  • High-Throughput Screening : Use 96-well plates for parallel synthesis and automated bioassays (e.g., fluorescence-based enzyme inhibition).
  • Statistical Validation : Apply ANOVA and post-hoc tests (Tukey’s HSD) to confirm significance (p < 0.05) .

Q. What are best practices for documenting and reproducing synthetic procedures involving this compound?

  • Methodological Answer :
  • Detailed Protocols : Specify exact molar ratios, solvent grades, and purification methods (e.g., column chromatography with silica gel 60, 230–400 mesh).
  • Critical Parameter Logging : Record ambient humidity, cooling rates, and stirring speeds, which may impact azide safety and yield.
  • Open-Source Repositories : Deposit raw spectral data and reaction videos in platforms like Zenodo or Figshare for peer validation .

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